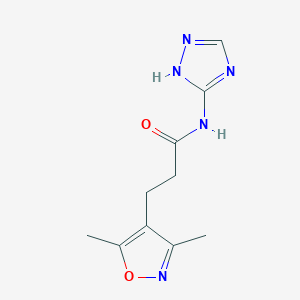
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺是一种合成的有机化合物,具有独特的噁唑环和三唑环组合。这些杂环结构以其多样的化学性质和生物活性而闻名。这种化合物在包括药物化学在内的各个领域都引起了人们的兴趣,因为它具有潜在的药理特性。
准备方法
合成路线和反应条件
3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺的合成通常涉及以下步骤:
噁唑环的形成: 噁唑环可以通过在酸性或碱性条件下对合适的先驱体(如α-卤代酮和酰胺)进行环化来合成。
三唑环的形成: 三唑环通常通过环加成反应形成,例如叠氮化物与炔烃之间的 Huisgen 1,3-偶极环加成反应。
环的偶联: 然后通过丙酰胺连接基将噁唑环和三唑环偶联起来。此步骤可能涉及使用碳二亚胺(例如EDCI)或肽偶联剂进行酰胺键形成。
工业生产方法
该化合物的工业生产很可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化合成设备、连续流动反应器和严格的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,可能导致形成羧酸或其他氧化衍生物。
还原: 使用锂铝氢化物 (LiAlH4) 等还原剂进行还原反应可以将酰胺基团转化为胺。
取代: 亲核取代反应可以在噁唑环或三唑环上发生,引入不同的官能团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原: 锂铝氢化物 (LiAlH4),硼氢化钠 (NaBH4)
取代: 卤代试剂,胺或硫醇等亲核试剂
主要产物
氧化: 羧酸,酮
还原: 胺
取代: 功能化的噁唑或三唑衍生物
科学研究应用
3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺具有多种科学研究应用:
药物化学: 由于噁唑环和三唑环的生物活性,它被研究用作抗菌剂、抗真菌剂或抗癌剂。
生物学研究: 该化合物可用作探针来研究酶相互作用和代谢途径。
材料科学: 它的独特结构使其成为开发具有特定电子或光学性质的新材料的候选材料。
化学合成: 它用作合成更复杂分子的中间体。
5. 作用机理
3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺的作用机制取决于其具体的应用:
抗菌活性: 它可能抑制细菌或真菌酶,从而破坏必需的代谢过程。
抗癌活性: 该化合物可能通过靶向特定蛋白质或途径来干扰细胞分裂或诱导癌细胞凋亡。
作用机制
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic processes.
Anticancer Activity: The compound could interfere with cell division or induce apoptosis in cancer cells by targeting specific proteins or pathways.
相似化合物的比较
类似化合物
- 3-(3,5-二甲基-1,2-噁唑-4-基)-N-(1,2,4-三唑-3-基)乙酰胺
- 3-(3,5-二甲基-1,2-噁唑-4-基)-N-(1,2,4-三唑-3-基)丁酰胺
独特性
与类似化合物相比,3-(3,5-二甲基-1,2-噁唑-4-基)-N-(4H-1,2,4-三唑-3-基)丙酰胺可能由于其丙酰胺连接基的特定长度和性质而表现出独特的特性。这会影响其与生物靶标的结合亲和力及其整体生物活性。
生物活性
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological effects based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with triazole derivatives. The resulting compound exhibits unique structural features that contribute to its biological activity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing oxazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that the presence of the triazole ring enhances antifungal activity against various strains of fungi and yeast. In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger at certain concentrations.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 12 µM.
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed. The compound demonstrated a notable ability to scavenge free radicals in various assays, including DPPH and ABTS radical scavenging tests.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics. Toxicity assessments have shown minimal adverse effects at therapeutic doses; however, further studies are required to fully elucidate its safety profile.
属性
分子式 |
C10H13N5O2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C10H13N5O2/c1-6-8(7(2)17-15-6)3-4-9(16)13-10-11-5-12-14-10/h5H,3-4H2,1-2H3,(H2,11,12,13,14,16) |
InChI 键 |
SGYXCHMDMAMFTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















